Cas no 22094-62-8 (6-Amino-1,1-dioxo-1,2-benzothiazol-3-one)

6-Amino-1,1-dioxo-1,2-benzothiazol-3-one is a benzothiazole derivative characterized by its sulfone and amino functional groups. This compound exhibits notable reactivity due to its fused heterocyclic structure, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its electron-rich amino group enhances its utility in nucleophilic substitution reactions, while the sulfone moiety contributes to its stability and solubility in polar solvents. The compound is particularly useful in the development of bioactive molecules, including potential antimicrobial and anti-inflammatory agents. Its well-defined chemical properties and compatibility with various reaction conditions make it a reliable building block for advanced chemical applications.
6-Amino-1,1-dioxo-1,2-benzothiazol-3-one structure
22094-62-8 structure
商品名:6-Amino-1,1-dioxo-1,2-benzothiazol-3-one
CAS番号:22094-62-8
MF:C7H6N2O3S
メガワット:198.19914
MDL:MFCD00115506
CID:263585
PubChem ID:64789

6-Amino-1,1-dioxo-1,2-benzothiazol-3-one 化学的及び物理的性質

名前と識別子

    • 1,2-Benzisothiazol-3(2H)-one,6-amino-, 1,1-dioxide
    • 6-amino-1,1-dioxo-1,2-benzothiazol-3-one
    • 6-aminosaccharin
    • SACCHARIN, 6-AMINO-
    • Q27465554
    • SSRKZHLPNHLAKM-UHFFFAOYSA-N
    • DTXSID30176601
    • SCHEMBL1290860
    • AKOS010757961
    • 6-AMINO-2,3-DIHYDRO-1$L^{6},2-BENZOTHIAZOLE-1,1,3-TRIONE
    • H11125
    • BDBM50004506
    • SXS
    • UNII-8X8M8255WF
    • 6-Aminobenzo[d]isothiazol-3(2H)-one1,1-dioxide
    • EN300-55028
    • NCGC00238773-01
    • 6-amino-1,2-benzisothiazol-3(2H)-one-1,1-dioxide
    • MFCD00115506
    • 6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
    • 6-amino-1,2-benzothiazol-3(2H)-one 1,1-dioxide
    • BS-13853
    • 6-amino-1, 1-dioxo-1, 2-benzothiazol-3-one
    • CHEMBL2016952
    • 6-amino-saccharin
    • 4cq0
    • XAA09462
    • A919424
    • 1,2-Benzisothiazol-3(2H)-one, 6-amino-, 1,1-dioxide
    • 8X8M8255WF
    • 6-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
    • 22094-62-8
    • 6-amino-1,2-benzisothiazol-3(2H)one-1,1-dioxide
    • CS-0109990
    • Z821058358
    • CHEMBL-2016952
    • 6-AMINO-2H-1??,2-BENZOTHIAZOLE-1,1,3-TRIONE
    • DTXCID3099092
    • 6-Amino-1,1-dioxo-1,2-benzothiazol-3-one
    • MDL: MFCD00115506
    • インチ: InChI=1S/C7H6N2O3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,8H2,(H,9,10)
    • InChIKey: SSRKZHLPNHLAKM-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=C2C=C(N)C=C1)NS2(=O)=O

計算された属性

  • せいみつぶんしりょう: 198.00998
  • どういたいしつりょう: 198.01
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 332
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 97.6A^2

じっけんとくせい

  • 密度みつど: 1.652
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • 屈折率: 1.684
  • PSA: 89.26
  • LogP: 1.37330

6-Amino-1,1-dioxo-1,2-benzothiazol-3-one セキュリティ情報

6-Amino-1,1-dioxo-1,2-benzothiazol-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-55028-0.5g
6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
22094-62-8 95.0%
0.5g
$172.0 2025-03-21
eNovation Chemicals LLC
Y1289650-5g
6-Aminosaccharin
22094-62-8 98%
5g
$500 2024-06-07
Enamine
EN300-55028-2.5g
6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
22094-62-8 95.0%
2.5g
$383.0 2025-03-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A859016-1g
6-Aminosaccharin
22094-62-8 ≥98%
1g
¥914.40 2022-09-29
Enamine
EN300-55028-0.05g
6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
22094-62-8 95.0%
0.05g
$51.0 2025-03-21
Enamine
EN300-55028-10.0g
6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
22094-62-8 95.0%
10.0g
$1196.0 2025-03-21
TRC
A578800-10mg
6-Amino-1,1-dioxo-1,2-benzothiazol-3-one
22094-62-8
10mg
$ 70.00 2022-06-08
TRC
A578800-100mg
6-Amino-1,1-dioxo-1,2-benzothiazol-3-one
22094-62-8
100mg
$ 365.00 2022-06-08
eNovation Chemicals LLC
Y1289650-5g
6-Aminosaccharin
22094-62-8 98%
5g
$500 2025-02-20
A2B Chem LLC
AB52166-250mg
6-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
22094-62-8 95%
250mg
$124.00 2024-01-01

6-Amino-1,1-dioxo-1,2-benzothiazol-3-one 関連文献

6-Amino-1,1-dioxo-1,2-benzothiazol-3-oneに関する追加情報

Recent Advances in the Study of 6-Amino-1,1-dioxo-1,2-benzothiazol-3-one (CAS: 22094-62-8)

The compound 6-Amino-1,1-dioxo-1,2-benzothiazol-3-one (CAS: 22094-62-8) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of anti-inflammatory and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical characteristics, biological activities, and potential industrial applications.

One of the most notable advancements in the study of 6-Amino-1,1-dioxo-1,2-benzothiazol-3-one is its application in the synthesis of sulfonamide derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a versatile building block for the development of sulfonamide-based inhibitors targeting carbonic anhydrases, which are implicated in various pathological conditions, including glaucoma and cancer. The study reported that derivatives of 6-Amino-1,1-dioxo-1,2-benzothiazol-3-one exhibited high selectivity and potency, making them promising candidates for further preclinical evaluation.

In addition to its role in medicinal chemistry, recent research has also explored the antimicrobial properties of 6-Amino-1,1-dioxo-1,2-benzothiazol-3-one. A 2022 study in Bioorganic & Medicinal Chemistry Letters investigated its efficacy against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound and its derivatives displayed moderate to strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Another area of interest is the compound's potential as an anti-inflammatory agent. A 2023 study in the European Journal of Pharmacology explored the mechanism by which 6-Amino-1,1-dioxo-1,2-benzothiazol-3-one derivatives modulate inflammatory pathways. The researchers found that these compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a possible therapeutic role in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

From a chemical perspective, recent advancements in synthetic methodologies have improved the efficiency of producing 6-Amino-1,1-dioxo-1,2-benzothiazol-3-one. A 2023 paper in Organic Process Research & Development described a scalable and environmentally friendly synthesis route, utilizing green chemistry principles to minimize waste and reduce the use of hazardous reagents. This development is particularly significant for industrial-scale production, as it addresses both economic and environmental concerns.

In conclusion, 6-Amino-1,1-dioxo-1,2-benzothiazol-3-one (CAS: 22094-62-8) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its promising biological activities, positions it as a valuable candidate for further investigation. Future studies should focus on optimizing its derivatives for enhanced efficacy and safety, as well as exploring its potential in other therapeutic areas such as neurodegenerative diseases and metabolic disorders.

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Amadis Chemical Company Limited
(CAS:22094-62-8)6-Amino-1,1-dioxo-1,2-benzothiazol-3-one
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清らかである:99%/99%
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